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Compound of Interest

Compound Name: Methyl 8-chloro-8-oxooctanoate

Cat. No.: B1587517 Get Quote

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 8-chloro-8-
oxooctanoate: A Comparative Approach

Executive Summary
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of Methyl 8-chloro-8-oxooctanoate, a bifunctional linear-chain molecule with

significant applications as a synthetic intermediate in pharmaceuticals and agrochemicals.[1][2]

[3] By leveraging the distinct electronic environments created by its terminal methyl ester and

acyl chloride moieties, we will dissect its spectral features. This document offers a foundational

framework for researchers and drug development professionals, explaining not just the spectral

assignments but the underlying chemical principles. Furthermore, a comparative analysis with

structurally related compounds, Methyl Suberate and Methyl Adipoyl Chloride, is presented to

highlight the diagnostic spectral shifts imparted by the acyl chloride group, thereby providing a

robust methodology for structural verification.

Introduction: The Structural and Chemical
Landscape
Methyl 8-chloro-8-oxooctanoate (CAS No. 41624-92-4) is an organic compound with the

molecular formula C₉H₁₅ClO₃.[1][4] Its linear formula, ClCO(CH₂)₆CO₂CH₃, reveals a C8

aliphatic backbone functionalized with a reactive acyl chloride at one terminus and a stable

methyl ester at the other.[5] This structural dichotomy makes it a versatile building block in
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organic synthesis.[1] Understanding its NMR spectrum is paramount for confirming its identity,

assessing its purity, and monitoring its conversion in subsequent chemical reactions.

The key to interpreting its NMR spectrum lies in recognizing the different electronic influences

of the acyl chloride and methyl ester groups on the adjacent protons and carbons of the alkyl

chain. The electronegative oxygen and chlorine atoms create distinct deshielding effects that

are propagated along the chain, resulting in a predictable and interpretable pattern of signals.

Foundational NMR Principles for Asymmetric
Aliphatic Esters
The chemical shift (δ) in NMR spectroscopy is highly sensitive to the local electronic

environment of a nucleus. In Methyl 8-chloro-8-oxooctanoate, two primary factors dictate the

chemical shifts:

Inductive Effects: The electronegative chlorine atom in the acyl chloride group and the

oxygen atoms in the methyl ester group withdraw electron density from adjacent carbons

and protons. This withdrawal, or deshielding, causes the nuclei to experience a stronger

effective magnetic field, shifting their resonance signals downfield (to higher ppm values).[6]

The acyl chloride function is generally more electron-withdrawing than the ester, leading to a

more pronounced downfield shift for adjacent nuclei.

Spin-Spin Coupling: Non-equivalent protons on adjacent carbons interact through the

bonding electrons, causing their signals to split into multiplets.[7][8][9] The magnitude of this

splitting, the coupling constant (J), is typically around 6-8 Hz for protons on neighboring sp³-

hybridized carbons and provides valuable information about the connectivity of the molecule.

[10]

Experimental Protocol: Acquiring High-Quality NMR
Spectra
A self-validating and reproducible protocol is essential for accurate spectral analysis.

A. Sample Preparation
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Analyte Weighing: Accurately weigh approximately 10-20 mg of Methyl 8-chloro-8-
oxooctanoate.

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Deuterated

chloroform (CDCl₃) is a common choice due to its excellent dissolving power for nonpolar to

moderately polar compounds and its single carbon signal at ~77 ppm.[11][12]

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is

chemically inert and its protons and carbons provide the reference signal at 0.00 ppm.[6]

Dissolution: Transfer the solvent to the vial containing the analyte. Cap the vial and gently

agitate until the sample is fully dissolved.

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

B. Spectrometer Setup and Data Acquisition

Instrumentation: Data acquisition is typically performed on a 400 MHz or higher field NMR

spectrometer.[13]

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment is sufficient.

Spectral Width: ~12-16 ppm.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect

(NOE).

Spectral Width: ~200-220 ppm.
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Relaxation Delay: 2-5 seconds.

Number of Scans: Several hundred to a few thousand scans are often necessary to

achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

The following workflow diagram illustrates the logical steps from sample to verified structure.
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Click to download full resolution via product page

Caption: Workflow for NMR-based structural analysis.

Spectral Analysis of Methyl 8-chloro-8-oxooctanoate
The structure of Methyl 8-chloro-8-oxooctanoate is shown below with protons and carbons

labeled for assignment purposes.

Caption: Structure with labels for NMR assignment.

¹H NMR Spectrum Analysis
The proton spectrum is characterized by four main groups of signals.
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Label Protons
Expected δ
(ppm)

Multiplicity Integration Rationale

d C⁹H₃ ~3.6 - 3.7 Singlet (s) 3H

Methyl

protons

attached to

the ester

oxygen.

Deshielded

by the

oxygen atom,

appearing as

a sharp

singlet as

there are no

adjacent

protons to

couple with.

[1][14]

b C⁷H₂ ~2.9 Triplet (t) 2H

Methylene

protons alpha

to the acyl

chloride

carbonyl.

Strongly

deshielded by

the inductive

effect of the

C=O group

and the

chlorine

atom.

Appears as a

triplet due to

coupling with

the C⁶

protons.
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a C²H₂ ~2.3 Triplet (t) 2H

Methylene

protons alpha

to the ester

carbonyl.

Deshielded,

but less so

than (b).[14]

[15] Appears

as a triplet

due to

coupling with

the C³

protons.

c C³-C⁶H₂ ~1.2 - 1.7 Multiplet (m) 8H

The four

central

methylene

groups

overlap in a

complex

multiplet.

They are the

most shielded

(upfield)

protons as

they are

furthest from

the electron-

withdrawing

functional

groups.[1]

¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C spectrum is expected to show nine distinct signals.
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Label Carbon Expected δ (ppm) Rationale

C⁸ C=O (Acyl Chloride) ~173 - 174

Carbonyl carbon of

the acyl chloride.

Highly deshielded due

to the attached

chlorine and oxygen

atoms.[1]

C¹ C=O (Ester) ~173 - 174

Carbonyl carbon of

the methyl ester. Also

highly deshielded.[1]

The exact positions of

C¹ and C⁸ relative to

each other can vary

slightly.

C⁹ OCH₃ ~51 - 52

Methyl carbon of the

ester group,

deshielded by the

attached oxygen.[1]

C⁷ CH₂ (α to -COCl) ~40 - 45

Methylene carbon

alpha to the acyl

chloride. Significantly

deshielded.

C² CH₂ (α to -COOR) ~33 - 35

Methylene carbon

alpha to the ester.

Deshielded, but less

so than C⁷.

C³-C⁶ -(CH₂)₄- ~24 - 29

The four central

methylene carbons,

appearing as distinct

signals in the aliphatic

region. Their specific

shifts depend on their

distance from the

functional groups.
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Comparative Spectral Analysis
To provide context and highlight the diagnostic utility of the observed shifts, we compare the

spectrum of Methyl 8-chloro-8-oxooctanoate with two related compounds.

Alternative 1: Methyl Suberate (Monomethyl Ester of
Suberic Acid)
This compound (HOOC-(CH₂)₆-COOCH₃) replaces the -COCl group with a carboxylic acid. For

a closer comparison, we can consider its fully esterified form, Dimethyl Suberate (CH₃OOC-

(CH₂)₆-COOCH₃), which is symmetrical.

¹H NMR Comparison: In Dimethyl Suberate, both sets of α-methylene protons (equivalent to

'a' and 'b') would be chemically equivalent and resonate around ~2.3 ppm. The signal for the

'b' protons in Methyl 8-chloro-8-oxooctanoate at ~2.9 ppm is significantly further downfield,

providing a clear diagnostic marker for the presence of the highly electron-withdrawing acyl

chloride group.

¹³C NMR Comparison: In Dimethyl Suberate, the two carbonyl carbons are equivalent and

appear around ~174 ppm. The α-carbons also become equivalent, resonating around ~34

ppm. The C⁷ carbon in our target molecule at ~40-45 ppm is substantially deshielded in

comparison, again confirming the influence of the chlorine atom.

Alternative 2: Methyl Adipoyl Chloride
This compound (ClCO-(CH₂)₄-COOCH₃) is a shorter-chain analogue.[16][17]

¹H NMR Comparison: The spectrum would be very similar, but the integration of the central

methylene envelope ('c') would be for 4H instead of 8H. This comparison is invaluable for

confirming the chain length of the synthesized molecule. The chemical shifts for protons 'a',

'b', and 'd' would be nearly identical.

¹³C NMR Comparison: The spectrum would show seven signals instead of nine. The key

signals for the functional groups (C¹, C⁸, C⁹) and their alpha-carbons (C², C⁵ in this case)

would appear at very similar chemical shifts, while the central methylene region would be

less complex.
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Summary of Key Diagnostic Shifts
Compound

Key Proton
Signal

δ (ppm)
Key Carbon
Signal

δ (ppm)

Methyl 8-chloro-

8-oxooctanoate
-CH₂-COCl ~2.9 -CH₂-COCl ~40-45

Dimethyl

Suberate
-CH₂-COOCH₃ ~2.3 -CH₂-COOCH₃ ~34

Methyl Adipoyl

Chloride
-CH₂-COCl ~2.9 -CH₂-COCl ~40-45

Conclusion
The ¹H and ¹³C NMR spectra of Methyl 8-chloro-8-oxooctanoate are rich with information that

allows for unambiguous structural confirmation. The key diagnostic signals are the downfield-

shifted methylene protons (~2.9 ppm) and carbon (~40-45 ppm) adjacent to the acyl chloride

group. These signals are significantly deshielded compared to their counterparts in analogous

diesters like Dimethyl Suberate. Comparative analysis with shorter-chain homologues such as

Methyl Adipoyl Chloride further serves to validate assignments and confirm the integrity of the

aliphatic chain. By understanding the principles behind these chemical shifts and utilizing a

systematic, comparative approach, researchers can confidently identify and characterize this

important synthetic intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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